4-Chloromethyl-7-methyl-chromen-2-one
Description
Overview of Chromen-2-one Scaffolds in Organic Chemistry
The chromen-2-one (coumarin) scaffold is a benzopyrone structure that is not only prevalent in numerous natural products but also serves as a privileged core in synthetic chemistry. nih.govnih.gov These scaffolds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties. nih.gov Their unique chemical architecture, characterized by a fused benzene (B151609) and pyrone ring, allows for a wide range of chemical modifications, making them versatile building blocks for more complex molecules. nih.govnih.gov The synthesis of coumarins is often achieved through classic name reactions like the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. nih.gov The Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions, is a particularly common and efficient method for preparing 4-substituted coumarins. wikipedia.orgslideshare.net
Significance of Chloromethyl and Methyl Substituents in Coumarin (B35378) Derivatives
The functionality and potential applications of a coumarin derivative are heavily influenced by the nature and position of its substituents. The two substituents present in the target molecule, a chloromethyl group at the 4-position and a methyl group at the 7-position, are of particular interest.
The chloromethyl group (-CH₂Cl) at the C4 position is a key reactive handle. It is known to be a good leaving group, making the compound a valuable intermediate for introducing a wide variety of nucleophiles through substitution reactions. This versatility allows for the synthesis of a library of derivatives with potentially diverse biological activities. Furthermore, the introduction of a chloromethyl group can influence the electronic properties of the coumarin ring system.
The methyl group (-CH₃) at the C7 position, while less reactive, plays a crucial role in modulating the molecule's physical and biological properties. It can enhance the lipophilicity of the compound, which may affect its solubility and ability to cross biological membranes. In some instances, the presence of a methyl group can also influence the regioselectivity of further chemical transformations on the coumarin scaffold. nih.gov
Current Research Landscape and Gaps for 4-Chloromethyl-7-methyl-chromen-2-one
A comprehensive review of the current scientific literature reveals that while the broader class of coumarins is extensively studied, dedicated research focusing solely on this compound is limited. Much of the available information is derived from studies on structurally similar compounds, such as those with different substitution patterns (e.g., 7-hydroxy or 7-amino) or those where the chloromethyl group is at a different position.
This presents a significant research gap . There is a clear need for detailed studies on the synthesis, characterization, and reactivity of this compound. Furthermore, its potential biological activities remain largely unexplored. The lack of specific experimental data, such as detailed spectroscopic analysis and physicochemical properties, hinders its full exploitation as a building block in synthetic and medicinal chemistry. Future research should aim to fill these gaps, thereby unlocking the full potential of this specific coumarin derivative.
Interactive Data Tables
To provide a clearer understanding of the compound in context, the following tables summarize key information.
Table 1: Core Compound Details
| Property | Value |
| Compound Name | This compound |
| Synonyms | 4-(Chloromethyl)-7-methyl-2H-1-benzopyran-2-one |
| Molecular Formula | C₁₁H₉ClO₂ |
| Molecular Weight | 208.64 g/mol |
| Core Scaffold | Chromen-2-one (Coumarin) |
Table 2: Key Substituents and Their Significance
| Position | Substituent | Chemical Formula | Significance |
| 4 | Chloromethyl | -CH₂Cl | Reactive site for nucleophilic substitution, enabling further functionalization. |
| 7 | Methyl | -CH₃ | Modulates lipophilicity and can influence the regioselectivity of reactions. |
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-7-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c1-7-2-3-9-8(6-12)5-11(13)14-10(9)4-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFLTPZFXWCHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358652 | |
| Record name | 4-Chloromethyl-7-methyl-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41295-51-6 | |
| Record name | 4-Chloromethyl-7-methyl-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-7-methyl-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Chloromethyl 7 Methyl Chromen 2 One
Classical Condensation Reactions for Chromen-2-one Core Formation
The foundation for the synthesis of most coumarins, including 4-chloromethyl-7-methyl-chromen-2-one, is the Pechmann condensation. This reaction has remained a cornerstone of coumarin (B35378) synthesis due to its efficiency and the accessibility of starting materials. wikipedia.org
Pechmann Condensation Protocols
The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions to yield a coumarin. wikipedia.org For the synthesis of this compound, the key starting materials are m-cresol (B1676322) (to provide the 7-methyl group and the phenolic backbone) and ethyl 4-chloroacetoacetate (to provide the C-4 chloromethyl group and complete the heterocyclic ring).
The reaction mechanism is initiated by the acid-catalyzed formation of a transesterification product between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) onto the activated aromatic ring, ortho to the hydroxyl group. The final step involves dehydration to form the stable α,β-unsaturated lactone ring of the coumarin. wikipedia.org
Traditionally, strong Brønsted acids such as concentrated sulfuric acid have been employed as catalysts. slideshare.net For instance, a similar compound, 4-(chloromethyl)-7-hydroxycoumarin, is synthesized by reacting resorcinol (B1680541) with ethyl 4-chloroacetoacetate in the presence of cooled, concentrated sulfuric acid, with the mixture stirred overnight at room temperature. nih.gov This classical approach, while effective, often requires harsh conditions and long reaction times.
Catalytic Systems in Coumarin Synthesis
To circumvent the harsh conditions of classical Pechmann condensations, a variety of catalytic systems have been developed. These include Lewis acids, solid acid catalysts, and ionic liquids, which can offer milder reaction conditions, improved yields, and easier work-up procedures. mdpi.comresearchgate.net
Lewis acids such as AlCl₃, ZnCl₂, FeCl₃, and SnCl₄ are effective catalysts for the Pechmann reaction. mdpi.com More advanced and recyclable heterogeneous catalysts have also been explored. For example, Ti(IV)-doped ZnO nanoparticles (Zn₀.₉₂₅Ti₀.₀₇₅O) have been shown to be highly active for the Pechmann condensation of various substituted phenols with β-ketoesters. acs.org In a relevant example, the reaction of m-cresol with ethyl acetoacetate (B1235776) using this catalyst afforded 7-methyl-4-methylcoumarin in 65% yield after 5 hours. nih.govacs.org This demonstrates the feasibility of using such catalysts for the synthesis of 7-methylated coumarins.
Sulfamic acid has also been investigated as a solid acid catalyst for the Pechmann condensation under solvent-free conditions. arkat-usa.org While it proved effective for activated phenols, its efficacy was lower for less activated phenols like m-cresol, which gave a 52% yield of 7-methyl-4-methylcoumarin after 24 hours. arkat-usa.org
| Catalyst | Phenol | β-Ketoester | Conditions | Yield (%) | Reference |
| Conc. H₂SO₄ | Resorcinol | Ethyl 4-chloroacetoacetate | Room Temp, overnight | 52.9 | nih.gov |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | m-Cresol | Ethyl acetoacetate | 110 °C, 5 h | 65 | nih.govacs.org |
| Sulfamic Acid | m-Cresol | Ethyl acetoacetate | 130 °C, 24 h | 52 | arkat-usa.org |
| Amberlyst-15 | Resorcinol | Ethyl acetoacetate | 100 °C, 20 min (MW) | 97 | nih.gov |
| FeF₃ | Phenols | Ethyl acetoacetate | 110 °C, (MW) | Good | nih.gov |
Synthesis of 4-Chloromethylated Chromen-2-ones
The introduction of the chloromethyl group at the C-4 position is a critical step in the synthesis of the target molecule. This can be achieved either directly during the Pechmann condensation or through post-synthesis modification.
Strategies for Introducing the 4-Chloromethyl Group
The most direct method for introducing the 4-chloromethyl group is through the use of ethyl 4-chloroacetoacetate as the β-ketoester in the Pechmann condensation. arkat-usa.org The reaction of a phenol with ethyl 4-chloroacetoacetate, under acidic catalysis, directly yields the 4-chloromethylcoumarin derivative. This approach is exemplified by the synthesis of 4-(chloromethyl)-7,8-dihydroxycoumarin, where the 4-chloromethyl group is incorporated in a single step. arkat-usa.org
An alternative, though less direct, strategy involves the chlorination of a pre-synthesized 4-methylcoumarin (B1582148). For example, 4,7-dimethylcoumarin (B83668) could potentially be chlorinated at the 4-methyl position. However, this approach may lack selectivity and could lead to a mixture of products, including chlorination at the aromatic ring. Another approach could be the hydroxymethylation of the coumarin followed by chlorination. For instance, a Mannich reaction on a coumarin can introduce a dimethylaminomethyl group, which can then be converted to other functionalities.
Regioselective Methylation at C-7 Position
The regioselective introduction of the methyl group at the C-7 position is conveniently achieved by starting the synthesis with m-cresol. In the Pechmann condensation, the cyclization reaction is directed by the electronic effects of the substituents on the phenol ring. The hydroxyl group of the phenol is an ortho-, para-director. In m-cresol, the hydroxyl and methyl groups work in concert to activate the C-2, C-4, and C-6 positions for electrophilic attack. The condensation typically occurs at the position para to the hydroxyl group (C-4) due to less steric hindrance, leading to the formation of the 7-methylcoumarin (B190331) isomer with high regioselectivity. nih.gov Studies on the Pechmann condensation with various substituted phenols have consistently shown that the reaction with m-cresol yields the 7-methylcoumarin as the major product. nih.govarkat-usa.org
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. For coumarin synthesis, this has translated into the use of green catalysts, alternative energy sources, and solvent-free reaction conditions. mdpi.comresearchgate.net
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in The Pechmann condensation has been shown to be significantly enhanced by microwave irradiation, often leading to shorter reaction times and higher yields compared to conventional heating. nih.govnih.govrasayanjournal.co.in For example, the synthesis of 7-hydroxy-4-methylcoumarin using SnCl₂·2H₂O as a catalyst under microwave irradiation was achieved with a 55.25% yield in just 260 seconds. rasayanjournal.co.in Similarly, using FeF₃ as a catalyst under microwave irradiation provides a rapid and efficient one-pot synthesis of coumarin derivatives. nih.gov
Solvent-free, or solid-phase, synthesis is another key principle of green chemistry. Performing the Pechmann condensation without a solvent reduces waste and simplifies the purification process. nih.govmdpi.com Many of the modern catalytic systems, including heterogeneous catalysts like sulfated zirconia and fly ash, are effective under solvent-free conditions, often coupled with microwave irradiation. researchgate.netresearchgate.net Mechanochemical methods, such as ball milling, also offer a solvent-free approach and have been successfully applied to the Pechmann condensation, providing high yields in short reaction times at ambient temperature. mdpi.com These green approaches are directly applicable to the synthesis of this compound, offering more sustainable alternatives to traditional methods.
| Green Method | Catalyst | Conditions | Advantages | Reference |
| Microwave Irradiation | SnCl₂·2H₂O | Solvent-free, 260 s | Rapid reaction, moderate yield | rasayanjournal.co.in |
| Microwave Irradiation | FeF₃ | Solvent-free, 110 °C | High yields, short reaction times | nih.gov |
| Microwave Irradiation | Amberlyst-15 | Solvent-free, 20 min | High yield, reusable catalyst | nih.gov |
| Ball Milling | InCl₃ | Solvent-free, room temp, 10-60 min | High yields, rapid, eco-friendly | mdpi.com |
| Solid Support | Fly Ash | Solvent-free, MW (300W) | Economical, clean, green catalyst | researchgate.net |
Solvent-Free and Microwave-Assisted Techniques
In recent years, green chemistry principles have driven the development of synthetic methods that reduce or eliminate the use of hazardous solvents and decrease reaction times. Microwave-assisted synthesis and mechanochemical methods like ball milling have emerged as powerful tools in this domain for the synthesis of coumarin scaffolds. bookpi.orgrasayanjournal.co.in
Microwave irradiation has been successfully employed in Pechmann condensations to produce various 4-methylcoumarins, often achieving high yields in significantly shorter reaction times compared to conventional heating methods. rasayanjournal.co.inrasayanjournal.co.in These reactions can frequently be performed under solvent-free conditions, which further enhances their environmental friendliness. rasayanjournal.co.inresearchgate.net For instance, the synthesis of 7-hydroxy-4-methylcoumarin, an analogue of the target compound, was achieved with a 55.25% yield in just 260 seconds using resorcinol, ethyl acetoacetate, and a catalytic amount of SnCl₂·2H₂O under solvent-free microwave irradiation (800W). rasayanjournal.co.inui.ac.id Another highly efficient protocol utilized a biodegradable Zn[(L)-Proline]₂ catalyst under low-power (300W) microwave irradiation, affording the product in 98% yield without any solvent. rasayanjournal.co.in
Mechanosynthesis, or ball milling, represents another effective solvent-free approach. This technique uses mechanical energy to drive chemical reactions. bookpi.org The Pechmann condensation of various phenols with ethyl acetoacetate has been shown to proceed efficiently in a high-speed ball mill mixer at room temperature. mdpi.com Using just 3 mol% of Indium(III) chloride (InCl₃) as a catalyst, a range of substituted 4-methylcoumarins were prepared in good to excellent yields (52-95%) with reaction times as short as 5-10 minutes for activated phenols. mdpi.com These methods highlight a significant advancement over traditional syntheses that often require harsh acidic conditions and prolonged heating. bookpi.org
| Catalyst | Reactants | Method | Conditions | Time | Yield (%) | Reference |
| SnCl₂·2H₂O (10 mol%) | Resorcinol, Ethyl acetoacetate | Microwave | Solvent-free, 800W | 260 s | 55.25 | rasayanjournal.co.inui.ac.id |
| InCl₃ (3 mol%) | Resorcinol, Ethyl acetoacetate | Ball Mill | Solvent-free, RT | 5 min | 95 | mdpi.com |
| InCl₃ (3 mol%) | m-Aminophenol, Ethyl acetoacetate | Ball Mill | Solvent-free, RT | 10 min | 92 | mdpi.com |
| Zn[(L)-Proline]₂ (20 mol%) | Resorcinol, Ethyl acetoacetate | Microwave | Solvent-free, 300W | 3.5 min | 98 | rasayanjournal.co.in |
This table presents data for the synthesis of coumarin analogues to illustrate the efficiency of the described techniques.
Multi-Component Reaction Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov While the classic Pechmann condensation is a two-component reaction, its principles can be integrated into MCRs to build complex coumarin-containing structures. wikipedia.orgsathyabama.ac.in
The development of MCRs for coumarin synthesis often involves the in situ generation of one of the key reactants. For example, a four-component reaction has been described for the synthesis of coumarin-containing dihydropyrano[2,3-c]pyrazoles, where an aldehyde, malononitrile, a β-dicarbonyl compound, and phenylhydrazine (B124118) react together under ultrasonic irradiation. sathyabama.ac.in In another strategy for synthesizing spirotetrahydrocarbazoles, a dienophile was generated in situ from an aromatic aldehyde and 1,3-dimethylbarbituric acid, which then reacted with an indole-based diene in a copper-catalyzed, four-component system. nih.gov
Applying this logic to this compound, a hypothetical one-pot, three-component reaction could be envisioned. This would involve the reaction of m-cresol, an ethyl acetoacetate equivalent, and a chlorinating agent in the presence of a suitable catalyst. More commonly, the pre-formed ethyl 4-chloroacetoacetate is used as one of two components with the phenol. nih.gov However, the MCR approach aims to combine these steps, offering advantages in procedural simplicity and waste reduction, aligning with the goals of modern synthetic chemistry. mdpi.com
Utilization of Biogenic and Heterogeneous Catalysts
The choice of catalyst is critical in the Pechmann condensation, and modern research has focused on developing catalysts that are not only effective but also reusable and environmentally benign. This has led to the exploration of heterogeneous and biogenic catalysts.
Biogenic or biodegradable catalysts are derived from renewable biological sources and represent a frontier in green chemistry. A notable example is the organometallic complex Zn[(L)-Proline]₂, which is derived from the naturally occurring amino acid L-proline. rasayanjournal.co.in This catalyst has proven to be highly efficient and biodegradable. In the microwave-assisted, solvent-free synthesis of 7-hydroxy-4-methylcoumarin, using 20 mol% of Zn[(L)-Proline]₂ resulted in a 98% yield in just 3.5 minutes. rasayanjournal.co.in The use of such catalysts provides a clean, economical, and sustainable protocol for the synthesis of coumarin derivatives. rasayanjournal.co.in
| Catalyst | Type | Reaction | Conditions | Yield (%) | Reusability | Reference |
| Sulfonated MCM-41 | Heterogeneous (Solid Acid) | Pechmann Condensation | Conventional Heating | >98 | Yes | researchgate.net |
| SbCl₃–Al₂O₃ | Heterogeneous (Lewis Acid) | Pechmann Condensation | Microwave, Solvent-free | 85-95 (for various phenols) | Not specified | derpharmachemica.com |
| Zn[(L)-Proline]₂ | Biogenic/Biodegradable | Pechmann Condensation | Microwave, Solvent-free | 98 | Not specified | rasayanjournal.co.in |
| Copper(II) with 7,8-dihydroxy-4-methyl coumarin | Homogeneous (Chelate Complex) | Click Synthesis | Aqueous, RT | Good to Excellent | Not specified | nih.gov |
This table compares the performance of different catalysts in coumarin synthesis or related reactions, showcasing the benefits of heterogeneous and biogenic systems.
Chemical Reactivity and Derivatization of 4 Chloromethyl 7 Methyl Chromen 2 One
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The most prominent feature of 4-chloromethyl-7-methyl-chromen-2-one's reactivity is the benzylic chloride at the C4 position. The chloromethyl group is highly susceptible to nucleophilic substitution (S_N) reactions, making it an excellent electrophilic site for the introduction of a wide array of functional groups. The chlorine atom serves as a good leaving group, facilitating the attachment of various nucleophiles such as amines, thiols, and alkoxides.
This reactivity is foundational for creating a diverse library of coumarin (B35378) derivatives. For instance, the reaction of 4-(chloromethyl) coumarins with thiol-containing molecules proceeds readily. In a typical procedure, 4-(chloromethyl)-7-methylcoumarin is treated with a thiol in the presence of a weak base like potassium carbonate in a suitable solvent such as dry acetone. biointerfaceresearch.com The base deprotonates the thiol to form a more potent thiolate nucleophile, which then displaces the chloride ion from the coumarin's methyl group. biointerfaceresearch.com This straightforward method is highly effective for forging carbon-sulfur bonds.
Similarly, nitrogen nucleophiles, such as those in primary or secondary amines, can be readily attached. The condensation of 4-bromomethyl coumarins (a closely related analogue) with 7-amino-4-methylcoumarin (B1665955) demonstrates the ease of forming carbon-nitrogen bonds at this position. researchgate.net This reaction typically involves mixing the two reactants, often in the presence of a base to neutralize the hydrogen chloride byproduct. The result is the formation of a new derivative with a methylene (B1212753) bridge connecting the two parent molecules. researchgate.net
The general scheme for this reaction can be summarized as follows:
Reactants : this compound and a nucleophile (e.g., R-SH, R-NH2, R-OH).
Conditions : Often requires a base (e.g., K₂CO₃, triethylamine) and a polar solvent (e.g., acetone, DMF, ethanol).
Product : 4-(substituted-methyl)-7-methyl-chromen-2-one, where the substituent is derived from the nucleophile.
This fundamental reaction is the gateway to the more complex molecular architectures discussed in the subsequent sections.
Formation of Hybrid Molecular Architectures
The facile reactivity of the chloromethyl group is extensively exploited to synthesize hybrid molecules where the coumarin core is covalently linked to other pharmacologically relevant scaffolds.
Synthesis of Coumarin-Heterocycle Conjugates (e.g., Triazoles, Benzimidazoles, Imidazoles, Purines)
A significant area of research involves the conjugation of this compound with various nitrogen-containing heterocycles. These syntheses almost invariably rely on the nucleophilic substitution reaction at the chloromethyl position.
Coumarin-Triazole Conjugates: The synthesis of coumarin-triazole hybrids is a well-established application. One direct approach involves the reaction of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one with a pre-formed triazolethiol, such as 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol. nih.gov The reaction, conducted in the presence of a base, results in a new molecule where the coumarin and triazole rings are joined by a thioether linkage (-S-CH₂-). biointerfaceresearch.comnih.gov Another prominent method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". While this doesn't use the chloromethyl group directly in the final step, the chloromethyl derivative is often used as a precursor to synthesize the necessary coumarin azide.
Coumarin-Benzimidazole Conjugates: The synthesis of coumarin-benzimidazole hybrids follows a similar nucleophilic substitution pathway. For example, 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one can be reacted with a mercaptobenzimidazole derivative. nih.gov The sulfur atom of the benzimidazole-2-thiol acts as the nucleophile, displacing the chloride to form a stable thioether-linked conjugate. nih.govnih.gov These syntheses are typically high-yielding and proceed under mild conditions. nih.gov
Coumarin-Imidazole and Coumarin-Purine Conjugates: The versatility of this synthetic strategy extends to other heterocycles like imidazoles and purines. New coumarin derivatives have been synthesized by coupling 4-(chloromethyl)coumarins with 4,5-dicyanoimidazole (B129182) or various substituted purines. nih.gov The syntheses were achieved by reacting the chloromethyl coumarin precursor with the respective heterocyclic base in the presence of sodium hydride in DMF at elevated temperatures. nih.gov This method allows for the direct attachment of the heterocyclic core to the coumarin's C4-methyl group via a C-N bond. nih.gov
| Heterocycle | Starting Coumarin | Key Reagents | Linkage | Reference |
|---|---|---|---|---|
| Thiophenyl-Triazole | 4-(chloromethyl)-6,8-dimethyl-coumarin | 4-Ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol, K₂CO₃ | Thioether (-S-CH₂-) | biointerfaceresearch.com |
| Benzimidazole | 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | 1H-benzo[d]imidazole-2-thiol | Thioether (-S-CH₂-) | nih.gov |
| Purine (Substituted) | 4-(chloromethyl)-7-methoxy-2H-chromen-2-one | Substituted purine, NaH, DMF | C-N Bond | nih.gov |
| 4,5-Dicyanoimidazole | 4-(chloromethyl)-7-methoxy-2H-chromen-2-one | 4,5-dicyanoimidazole, NaH, DMF | C-N Bond | nih.gov |
Development of Coumarin-Schiff Base Derivatives
The synthesis of Schiff base derivatives directly from this compound is not a one-step process, as the chloromethyl group cannot directly form an imine. However, it serves as a synthetic handle that can be converted into a functional group suitable for Schiff base formation, namely an aldehyde (formyl) or a primary amine.
A key transformation is the oxidation of the 4-methyl group (or its chlorinated analogue) to a 4-formyl group. For instance, 7-hydroxy-4-methyl coumarin can be oxidized to 7-hydroxy-4-formyl coumarin using selenium dioxide in refluxing xylene. researchgate.net This resulting aldehyde is a perfect precursor for creating Schiff bases. The 4-formyl coumarin can then undergo condensation with a variety of primary amines (Ar-NH₂) in a solvent like glacial acetic acid to yield the desired coumarin-Schiff base derivatives (containing the -CH=N-Ar moiety). impactfactor.org
Alternatively, the chloromethyl group can be converted to an aminomethyl group via substitution with an appropriate nitrogen source (e.g., ammonia (B1221849) or a protected amine). The resulting primary amine at the C4-methyl position can then be condensed with various aromatic aldehydes to form a different class of Schiff base derivatives.
Ring Transformations and Rearrangement Reactions (e.g., Lactone Ring Opening)
While the exocyclic chloromethyl group is the primary site of reactivity, the core coumarin structure, specifically the lactone ring, can also undergo transformations. The α,β-unsaturated ester system of the pyrone ring is susceptible to certain reagents, leading to ring-opening reactions.
A notable example is the reduction of the lactone ring. Treatment of coumarin-heterocycle conjugates with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in dry ethanol (B145695) can lead to the reductive opening of the pyrone ring. nih.gov This reaction transforms the cyclic lactone into an open-chain phenolic alcohol derivative, fundamentally altering the coumarin scaffold. nih.gov This process has been used to create open-ring analogues of biologically active coumarin conjugates. nih.gov Other research has also focused on synthesizing lactone ring-opened derivatives of natural products conjugated with coumarins, highlighting this as a deliberate synthetic strategy. sciengine.comciac.jl.cn
Functionalization of the Chromen-2-one Benzene (B151609) Ring
Beyond reactions at the C4-position and the lactone, the benzene ring of the chromen-2-one nucleus can also be functionalized, typically through electrophilic aromatic substitution. The substitution pattern is directed by the existing groups on the ring: the activating, ortho-, para-directing methyl group at C7, and the deactivating effect of the fused pyrone ring.
This allows for the introduction of various substituents onto the aromatic portion of the molecule. For example, nitration of coumarin scaffolds can be achieved, which introduces a nitro group onto the benzene ring. nih.gov Bromination is also a feasible reaction. The synthesis of compounds like 6-bromo-4-bromomethyl-7-hydroxycoumarin demonstrates that electrophilic substitution with bromine can occur on the benzene ring, in this case at the C6 position. nih.gov The precise location of substitution depends on the reaction conditions and the combined directing effects of all substituents present on the coumarin framework.
Advanced Spectroscopic and Structural Characterization
Computational Chemistry and in Silico Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed investigation of the electronic structure and properties of molecules. For 4-Chloromethyl-7-methyl-chromen-2-one, DFT calculations have been employed to elucidate its geometry, vibrational modes, and electronic characteristics. natscidiscovery.comresearchgate.net A common approach involves using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a 6-311G+(d,p) basis set. natscidiscovery.comresearchgate.net
The first step in a DFT study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. natscidiscovery.com For this compound, the fused benzene (B151609) and pyran-2-one rings are found to form a nearly planar system, a characteristic feature of the coumarin (B35378) core. natscidiscovery.comnih.gov The optimization provides precise geometric parameters for the ground state of the molecule. natscidiscovery.com
Table 1: Selected Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311+G(d,p))
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (Lactone) | ~1.2 Å |
| Bond Length | C-O (Lactone) | ~1.37 Å |
| Bond Length | C-Cl | ~1.8 Å |
| Bond Angle | O=C-O (Lactone) | ~117° |
| Bond Angle | C-C-Cl | ~110° |
Note: The values are approximate and derived from typical DFT calculations on similar coumarin structures. Actual values are reported in specific computational studies.
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. natscidiscovery.com These theoretical calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. researchgate.net For this compound, the calculated frequencies are generally in good agreement with experimental data obtained from FT-IR spectroscopy. natscidiscovery.comresearchgate.net Key vibrational modes include the characteristic C=O stretching of the lactone ring, C-H stretching of the methyl and aromatic groups, and the C-Cl stretching vibration. natscidiscovery.comscirp.org
Table 2: Selected Calculated Vibrational Frequencies and Assignments for this compound
| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~1740 | C=O | Stretching |
| ~3050-3100 | C-H (Aromatic) | Stretching |
| ~2930-2980 | C-H (Methyl) | Stretching |
| ~1620 | C=C (Aromatic) | Stretching |
| ~1275 | C-O | Stretching |
| ~700-750 | C-Cl | Stretching |
Note: These frequencies are based on DFT calculations and are typically scaled to better match experimental spectra. natscidiscovery.com
The electronic properties of a molecule are critical to understanding its reactivity and potential applications. auctoresonline.org DFT is used to calculate several key electronic descriptors.
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.orgyoutube.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. auctoresonline.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. natscidiscovery.comwikipedia.org A smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is typically localized over the coumarin ring system, while the LUMO is also distributed across the π-conjugated system. natscidiscovery.com
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. natscidiscovery.comnatscidiscovery.com It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the most negative potential is located around the lactone carbonyl oxygen atom, indicating it is a likely site for electrophilic attack. natscidiscovery.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds, further explaining the stability of the molecular structure.
Table 3: Calculated Electronic Properties of this compound
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.82 |
| LUMO Energy | -1.88 |
| HOMO-LUMO Gap (ΔE) | 4.94 |
Source: Values obtained from DFT/B3LYP/6-311G+(d,p) calculations. natscidiscovery.com
Coumarin derivatives are of interest for their potential applications in optical materials due to their nonlinear optical (NLO) properties. jhuapl.edudntb.gov.ua Computational methods, particularly DFT, can predict NLO properties like the first-order hyperpolarizability (β). A high β value suggests that the molecule could be effective in applications such as frequency doubling in laser technology. jhuapl.edu The prediction of NLO properties for this compound would involve calculating its dipole moment and hyperpolarizability tensors, providing a theoretical basis for its potential in materials science.
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. mdpi.com The simulation places the ligand into the binding site of a protein and scores the different poses based on binding affinity or energy. researchgate.net
While specific docking studies for this compound are not prominently published, research on structurally similar coumarins has shown their potential to interact with various enzymes, such as carbonic anhydrase, oxidoreductase, and Mcl-1. nih.govmdpi.comnih.gov These studies reveal that the coumarin scaffold can form key interactions, including hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site of these proteins. researchgate.net Such simulations could be applied to this compound to explore its potential inhibitory activities against various disease-related targets.
Table 4: Illustrative Data from Molecular Docking Studies of Coumarin Derivatives
| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Carbonic Anhydrase IX | 5FL4 | 4-hydroxycoumarin derivative | -7.5 | His94, His96, Thr200 |
| Lipoxygenase | 1N8Q | 7-hydroxy-6-methoxy-2H-chromen-2-one | -6.8 | His523, Leu773 |
| Oxidoreductase | 3QLS | Piperazine-chromen-2-one derivative | -8.2 | Tyr186, Ser138 |
Note: This table is illustrative and shows typical results for related coumarin compounds to demonstrate the utility of molecular docking. nih.govresearchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations for Ligand-Protein Dynamics
Molecular dynamics (MD) simulations extend the static picture provided by molecular docking by simulating the movement of atoms in the ligand-protein complex over time. nih.gov This provides insights into the stability of the binding pose, the flexibility of the ligand and protein, and the dynamic nature of their interactions. researchgate.net An MD simulation can confirm whether a promising pose from docking remains stable within the binding pocket under physiological conditions. nih.gov
For a complex involving a coumarin derivative, MD simulations can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. researchgate.net Analysis of the simulation trajectory, often by monitoring the Root Mean Square Deviation (RMSD), can reveal conformational changes and the persistence of key interactions, like hydrogen bonds, throughout the simulation period. researchgate.net This technique would be invaluable for validating the potential biological activity of this compound predicted by docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies have been published for derivatives of this compound, research on broader classes of coumarin derivatives provides valuable insights into the structural features that govern their biological activities. These studies can help to infer the potential effects of structural modifications on the activity of this compound derivatives.
General Findings from QSAR Studies on Coumarin Derivatives:
QSAR studies on various coumarin derivatives have highlighted the importance of several types of molecular descriptors in determining their biological activity, including electronic, steric, and lipophilic properties.
For instance, a 2D-QSAR study on a series of coumarin derivatives as cyclin-dependent kinase (CDK) inhibitors for anticancer activity revealed that the inhibitory activity is strongly correlated with the dipole moment and the number of hydrogen bond donors. bohrium.comresearchgate.netnih.gov This suggests that the electronic properties and the potential for hydrogen bonding of the substituents play a crucial role in the interaction with the biological target. bohrium.comresearchgate.netnih.gov The best QSAR model for the HepG-2 cell line in this study showed a squared correlation coefficient (R²) of 0.748, indicating a good correlation between the descriptors and the anticancer activity. bohrium.comresearchgate.netnih.gov
Another QSAR analysis of 122 coumarin derivatives as TNF-α inhibitors identified the importance of topological and electronic descriptors, such as the SaaCHE-index and T_2_O_1, which contributed positively to the activity, while the SssCH2E-index had a negative contribution. ingentaconnect.com This model had a squared correlation coefficient (r²) of 0.8721, demonstrating good predictive ability. ingentaconnect.com
QSAR of 4-Substituted Coumarins as Tubulin Polymerization Inhibitors:
A pertinent QSAR study focused on 4-substituted coumarins as tubulin polymerization inhibitors, which are of interest in cancer research. tbzmed.ac.irnih.govresearchgate.netupi.edunih.gov The study developed linear QSAR models that correlated the antiproliferative activities of 31 coumarin analogs against HepG2 cells with various molecular descriptors. tbzmed.ac.irnih.govresearchgate.netupi.edunih.gov
The best four-descriptor model showed a good predictive power with a squared correlation coefficient (r²) of 0.692. tbzmed.ac.irnih.govresearchgate.netupi.edunih.gov The descriptors in the model included:
Mor04p: A 3D-MoRSE descriptor that reflects the 3D arrangement of the molecule based on electron diffraction. tbzmed.ac.ir
MATS7m: A 2D-autocorrelation descriptor related to the distribution of atomic masses in the molecule.
GATS5p: A Geary autocorrelation descriptor related to the distribution of atomic polarizabilities.
EEig02x: A topological descriptor based on the edge adjacency matrix of the molecule. researchgate.net
The following table presents a selection of the compounds and their experimental and predicted antiproliferative activities from this study.
| Compound ID | R (Substituent at C4) | Experimental pIC50 | Predicted pIC50 (Eq. 7) |
| 5 | O-C(O)CH2Cl | 8.119 | 7.817 |
| 6 | O-C(O)CH2Br | 7.963 | 7.703 |
| 17 | O-C(O)(CH2)3CH2Cl | 7.442 | 7.428 |
| 25 | HN-C(O)(CH2)4CH3 | 7.318 | 7.196 |
| 29 | HN-C(O)(CH2)2CHCH2 | 7.582 | 7.541 |
| pIC50 is the negative logarithm of the half-maximal inhibitory concentration. | |||
| Data sourced from a study on 4-substituted coumarins as tubulin polymerization inhibitors. researchgate.net |
Structure-Activity Relationship of 4-Methylcoumarin (B1582148) Derivatives as Anticancer Agents:
While not a formal QSAR study, a structure-activity relationship (SAR) investigation of 27 synthetic 4-methylcoumarin derivatives against three human cancer cell lines (K562, LS180, and MCF-7) provides valuable data. tandfonline.comresearcher.lifetandfonline.comnih.gov This study included a compound with a 4-bromomethyl group, which is structurally analogous to the 4-chloromethyl group of the target compound. tandfonline.comresearcher.lifetandfonline.comnih.gov
The study found that 7,8-dihydroxy-4-methylcoumarins with long alkyl chains at the C3 position were the most potent anticancer agents, likely due to increased lipophilicity and better cell penetration. tandfonline.comresearcher.lifetandfonline.comnih.gov The compound 6-bromo-4-bromomethyl-7-hydroxycoumarin also demonstrated reasonable cytotoxic activity. tandfonline.comresearcher.lifetandfonline.comnih.gov
The cytotoxic activities of selected 4-methylcoumarin derivatives are presented in the table below.
| Compound | R1 (at C3) | R2 (at C4) | R3 (at C6) | R4 (at C7) | R5 (at C8) | IC50 (µM) K562 | IC50 (µM) LS180 | IC50 (µM) MCF-7 |
| 11 | n-decyl | CH3 | H | OH | OH | 42.4 | 25.2 | 25.1 |
| 27 | H | CH2Br | Br | OH | H | 45.8 | 32.7 | 41.6 |
| IC50 is the half-maximal inhibitory concentration. | ||||||||
| Data sourced from a study on the cytotoxicity of 4-methylcoumarin derivatives. tandfonline.comresearcher.lifetandfonline.comnih.gov |
These findings collectively suggest that for derivatives of this compound, modifications at the C3 position with lipophilic groups could enhance anticancer activity. The presence of the 4-chloromethyl group itself may contribute favorably to the cytotoxic effects, analogous to the observed activity of the 4-bromomethyl derivative. tandfonline.comresearcher.lifetandfonline.comnih.gov
Biological Activities and Mechanistic Investigations
Anticancer and Antiproliferative Activity
The potential of coumarin-based compounds as anticancer agents has been widely explored. nih.govmdpi.comresearchgate.net Studies on derivatives of 4-Chloromethyl-7-methyl-chromen-2-one have revealed activities ranging from the inhibition of key cellular enzymes to the induction of cell death in various cancer cell lines.
Inhibition of DNA Polymerase Activity
A number of coumarin (B35378) derivatives have demonstrated the ability to inhibit DNA polymerase, an enzyme crucial for DNA replication and repair. In a study involving a library of 35 structurally related coumarin derivatives, seven compounds showed inhibitory activity against Taq DNA polymerase with IC50 values below 250 μM. nih.gov Notably, while not this compound itself, a related compound, 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one, was identified as a potent inhibitor of Taq DNA polymerase with an IC50 value of 20.7 ± 2.10 μM. nih.gov This highlights the potential of the 4-chloromethyl coumarin scaffold in targeting this essential enzyme.
Cytotoxicity Against Cancer Cell Lines (e.g., HCT-116, HEK 293)
The cytotoxic effects of coumarin derivatives have been evaluated against several cancer cell lines. The human colon carcinoma cell line HCT-116 and the human embryonic kidney cell line HEK 293 have been utilized in these assessments.
In one study, the derivative 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one showed significant promise with an IC50 value of 8.47 μM against HCT-116 cells and a selectivity index of 1.87 when compared to HEK 293 cells. nih.gov This indicates a degree of selective cytotoxicity towards the cancer cell line. The HCT-116 cell line is a common model in cancer research, and various studies have investigated the cytotoxic effects of different compounds on these cells. nih.govmdpi.comnih.govmdpi.comgrafiati.com Similarly, HEK 293 cells are a standard for evaluating general cytotoxicity. nih.gov
Table 1: Cytotoxicity of a Related Coumarin Derivative
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one | HCT-116 | 8.47 | 1.87 |
| 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one | HEK 293 | - | - |
Data from a study on structurally related coumarin derivatives. nih.gov
Mechanisms of DNA Damage Induction
Investigations into the mechanisms of action of coumarin derivatives have pointed towards the induction of DNA damage. nih.gov In studies using Saccharomyces cerevisiae as a model organism, certain coumarin derivatives were found to cause DNA damage. nih.gov Specifically, compounds containing an O-alkenylepoxy group, such as 7-(2-(oxiran-2-yl)ethoxy)-2H-chromen-2-one and 7-(3-(oxiran-2-yl)propoxy)-2H-chromen-2-one, were identified as DNA-damaging agents. nih.gov While these compounds are not direct derivatives of this compound, this finding suggests that the broader coumarin scaffold can be functionalized to induce DNA damage, a key mechanism in cancer therapy.
Enzyme Inhibition Studies
Beyond its anticancer potential, this compound and its analogs have been investigated for their ability to inhibit specific enzymes implicated in various diseases.
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Cholinesterase inhibitors are a class of drugs used to treat conditions such as Alzheimer's disease. nih.gov Research has explored the potential of coumarin derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com For instance, newly synthesized 2-oxo-chromene-7-oxymethylene acetohydrazide derivatives were evaluated for their AChE inhibitory activity. nih.gov One derivative, in particular, showed promising inhibitory impact with an IC50 value of 0.802 μM. nih.gov This indicates that the coumarin nucleus can serve as a scaffold for the development of potent cholinesterase inhibitors.
Carbonic Anhydrase Isozyme Modulation (hCA I, hCA II, hCA IX, hCA XII)
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential for several conditions, including glaucoma and cancer. nih.govmdpi.com Coumarin derivatives have been investigated as inhibitors of various human (h) CA isozymes, including hCA I, hCA II, hCA IX, and hCA XII. chemrxiv.orgnih.govacs.org
Studies have shown that coumarin-based compounds can act as inhibitors of these enzymes. acs.org For example, a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives were assayed as inhibitors of hCA I, II, IV, and IX. nih.gov While hCA IV was not inhibited, hCA IX was the most inhibited isoform with KIs ranging from 243.6 to 2785.6 nM. nih.gov Most of these derivatives were weak inhibitors of hCA I and II. nih.gov Another study on coumarin-based pyrano[3,2-c]chromenes found that several compounds exhibited excellent inhibitory potential against cytosolic hCA II, with IC50 values as low as 4.55 ± 0.22 μM. acs.org These findings underscore the potential of the coumarin scaffold in the design of selective carbonic anhydrase inhibitors.
Table 2: Enzyme Inhibition by Related Coumarin Derivatives
| Compound Family | Target Enzyme | Activity (IC50/Ki) |
|---|---|---|
| 2-oxo-chromene-7-oxymethylene acetohydrazides | Acetylcholinesterase | 0.802 μM (IC50) |
| 7-amino-3,4-dihydroquinolin-2(1H)-ones | Carbonic Anhydrase IX | 243.6 - 2785.6 nM (Ki) |
| Coumarin-based pyrano[3,2-c]chromenes | Carbonic Anhydrase II | 4.55 ± 0.22 μM (IC50) |
Data from various studies on coumarin derivatives. nih.govnih.govacs.org
Antimicrobial Activities
The antibacterial potential of derivatives synthesized from precursors similar to this compound has been a subject of investigation. Studies on derivatives of 4-Chloro-chromen-2-one have demonstrated bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E.coli, and Klebsiella. orientjchem.orgorientjchem.org Similarly, derivatives of 4-Chloro-7-hydroxy-chromen-2-one have also shown antibacterial effects against S. aureus, E. coli, and Bacillus cereus. ejmse.ro
More specifically, the introduction of a bis(2-chloroethyl)amino moiety at the allylic position of the coumarin ring, using 4-bromomethyl coumarins as precursors, has yielded compounds with promising antibacterial activity. crimsonpublishers.com The resulting 4-((Bis(2-chloroethyl)amino)methyl)-2H-chromen-2-ones were tested against various bacterial strains. Notably, the compound with a methyl group at the C7 position showed significant activity, suggesting that this substitution pattern, which is present in this compound, could be favorable for antibacterial properties. crimsonpublishers.com
Table 1: Antibacterial Activity of a Related Coumarin Derivative
| Bacterial Strain | Activity of C7-methyl substituted 4-((Bis(2-chloroethyl)amino)methyl)-2H-chromen-2-one crimsonpublishers.com |
|---|---|
| M. tuberculosis | Promising activity |
Data presented is for a structurally related derivative and not the subject compound itself.
Derivatives of this compound have demonstrated a broad spectrum of antifungal activity. A study on 4-((Bis(2-chloroethyl)amino)methyl)-2H-chromen-2-ones, synthesized from 4-bromomethyl coumarins, revealed excellent antifungal properties. crimsonpublishers.com The presence of a methyl group at the C7 position, as is the case in this compound, was found to enhance the activity against certain fungal strains. For example, the C7-methyl substituted compound exhibited better activity against Aspergillus flavus and Penicillium chrysogenum compared to its C6-methyl counterpart. crimsonpublishers.com This highlights the potential of the 7-methyl substitution for developing potent antifungal agents.
Table 2: Antifungal Activity of a Related C7-Methyl Substituted Coumarin Derivative
| Fungal Strain | IC50 (μg/mL) of C7-methyl substituted 4-((Bis(2-chloroethyl)amino)methyl)-2H-chromen-2-one crimsonpublishers.com |
|---|---|
| Aspergillus fumigatus | 0.2 |
| Aspergillus niger | 0.2 |
| Aspergillus flavus | 0.4 |
Data presented is for a structurally related derivative and not the subject compound itself.
There are no specific studies available in the searched scientific literature concerning the chitinase (B1577495) inhibitory mechanisms of this compound.
Anti-inflammatory Properties and Signaling Pathway Modulation
While direct studies on the anti-inflammatory properties of this compound are not available, the broader class of 4-methylcoumarins has been recognized for its potential antioxidant and neuroprotective activities, which are often linked to anti-inflammatory mechanisms. uniroma1.it Research on various coumarin derivatives has shown that they can exert anti-inflammatory effects through the modulation of signaling pathways such as NF-κB and MAPK, and by inhibiting the production of pro-inflammatory mediators. researchgate.netnih.gov For instance, 7,8-dihydroxy-4-methylcoumarin (B1670369) and its acetylated derivatives have been shown to downregulate nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells by inhibiting the phosphorylation of MAPK and NF-κB. researchgate.net These findings suggest that the 4-methylcoumarin (B1582148) scaffold, a core component of this compound, is a promising framework for the development of anti-inflammatory agents. However, specific investigations into the anti-inflammatory activity and the precise signaling pathways modulated by this compound are yet to be conducted.
Antioxidant Capacity and Free Radical Scavenging Assays
The antioxidant potential of coumarin derivatives is a widely studied area, with many compounds demonstrating significant free radical scavenging capabilities. sysrevpharm.orgresearchgate.net These properties are often attributed to the ability of the coumarin scaffold to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS). umfiasi.ronih.gov While direct experimental data on the antioxidant capacity of this compound is not extensively available in the reviewed literature, the antioxidant activity of structurally related coumarins has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.govnih.gov
The DPPH assay is a common method used to evaluate the free radical scavenging activity of compounds. umfiasi.ronih.gov In this assay, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. umfiasi.ro Similarly, the ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation. nih.govbioassaysys.com
Research on various coumarin derivatives has demonstrated a wide range of antioxidant activities. For example, some 4-methylcoumarin derivatives have shown promising results in cell-free antioxidant assays. nih.gov It is plausible that this compound may exhibit some level of antioxidant or radical scavenging activity, although likely less potent than hydroxylated coumarins. Further experimental studies employing DPPH, ABTS, and other relevant assays are necessary to quantify the specific antioxidant capacity of this compound.
Structure-Activity Relationship (SAR) Derivation
The biological activity of coumarin derivatives is intricately linked to their chemical structure. The nature, position, and stereochemistry of substituents on the coumarin nucleus can significantly influence their pharmacological properties. The following sections delve into the structure-activity relationships (SAR) of this compound, focusing on the specific contributions of its key structural features.
Role of the 4-Chloromethyl Group in Bioactivity
The substituent at the C4 position of the coumarin ring is a critical determinant of biological activity. The introduction of a chloromethyl group at this position imparts a unique combination of steric and electronic properties to the molecule. While direct studies on the specific role of the 4-chloromethyl group in the bioactivity of this compound are limited, inferences can be drawn from related coumarin derivatives.
The 4-chloromethyl group is a reactive moiety that can participate in various chemical reactions, potentially acting as an alkylating agent. This reactivity can be crucial for the compound's interaction with biological targets. For instance, in the context of anticancer activity, a 4-bromomethyl substituted coumarin has demonstrated cytotoxic effects. nih.gov The presence of a halogenated methyl group at C4 can enhance the electrophilic character of the molecule, facilitating covalent interactions with nucleophilic residues in enzymes or receptors.
Furthermore, the 4-chloromethyl group can serve as a synthetic handle for further derivatization, allowing for the creation of hybrid molecules with altered biological profiles. The synthesis of 4-(chloromethyl)-2H-chromen-2-one has been reported, highlighting its utility as an intermediate in the preparation of more complex coumarin derivatives. rsc.org By replacing the chlorine atom with other functional groups, a diverse library of compounds can be generated for screening against various biological targets.
Influence of the 7-Methyl Substitution on Biological Profiles
The substitution pattern on the benzenoid ring of the coumarin scaffold significantly modulates its biological activity. A methyl group at the C7 position, as seen in this compound, can influence the molecule's lipophilicity, metabolic stability, and interaction with target proteins.
Studies on 7-substituted coumarins have revealed the importance of this position for various biological activities. For example, in a series of 4-methylcoumarins, the presence of a substituent at C7 was found to be important for their antioxidant properties. umfiasi.ro The 7-methyl group is generally considered to be an electron-donating group, which can affect the electron density of the coumarin ring system and, consequently, its reactivity and biological interactions.
Impact of Hybridization and Derivatization on Target Specificity
The strategy of creating hybrid molecules by combining the coumarin scaffold with other pharmacophores has emerged as a powerful approach to develop compounds with enhanced potency and target specificity. arkat-usa.org The 4-chloromethyl and 7-methyl positions on the coumarin ring of this compound offer opportunities for such derivatization.
Similarly, the 7-position can be modified to introduce different functional groups, leading to altered biological activities. The synthesis of coumarin-pyrimidine hybrids has been reported, demonstrating the versatility of the coumarin scaffold in generating diverse chemical entities with potential therapeutic applications. arkat-usa.org The derivatization of 7-hydroxy-4-methylcoumarin has led to the development of compounds with various biological activities, underscoring the importance of this position for molecular modification. jocpr.com
The combination of a 4-chloromethyl group and a 7-methyl group provides a unique template for the design of novel coumarin derivatives. By systematically modifying these positions, it is possible to fine-tune the compound's properties to achieve desired target specificity and therapeutic effects.
Potential Applications in Materials Science
Optoelectronic Properties and Device Integration
Coumarin (B35378) derivatives are widely investigated for their optoelectronic properties, which are highly tunable based on the substituents on the main scaffold. dergipark.org.trnih.gov These compounds have been explored for use in applications like organic light-emitting diodes (OLEDs) and sensors. researchgate.net The study of optical parameters such as absorption band edge, optical bandgap, and refractive index is essential for determining their suitability for such devices. dergipark.org.tr
Research on the closely related analogue, 4-chloromethyl-7-hydroxy coumarin (CMEHC), provides insight into the optoelectronic behavior that could be expected. Studies show that the absorbance spectra of this compound are dominant in the near-ultraviolet (NUV) region. dergipark.org.trresearchgate.net The optical bandgap (Eg), a critical parameter for semiconductor applications, was found to be influenced by the solvent environment and the concentration of the compound. dergipark.org.trresearchgate.net For instance, the direct allowed bandgap for the hydroxy-analogue was reported to vary, with the lowest value obtained in Tetrahydrofuran (THF). dergipark.org.tr This suggests that the compound exhibits semiconductor behavior, making it a candidate for optoelectronic devices. researchgate.net
| Solvent | Maximum Absorption Wavelength (λmax) (nm) | Absorption Band Edge (EAbs-be) (eV) |
|---|---|---|
| THF | 324 | 3.229 |
| DMF | 326 | 3.272 |
| DMSO | 330 | 3.254 |
The coumarin nucleus is a fundamental component of many fluorescent dyes. ncsu.edu While unsubstituted coumarin is nearly non-fluorescent, its photophysical properties can be dramatically enhanced and tuned by adding functional groups to the core structure. nih.gov Substituents at the 3-, 4-, and 7-positions are particularly influential on the luminescent properties. ncsu.edu
For example, 7-hydroxy-4-methylcoumarin is a well-known fluorescent compound used as a pH indicator and laser dye. ncsu.eduaatbio.com Its fluorescence is pH-dependent. aatbio.com Similarly, the introduction of a thiol group at the 7-position, as in 7-mercapto-4-methyl coumarin, leads to derivatives where the fluorescence is significantly affected by alkylation of the thiol group, a property exploited in developing fluorescent probes. mdpi.com The methyl group at the 7-position of 4-Chloromethyl-7-methyl-chromen-2-one is expected to influence its fluorescent properties, and the reactive chloromethyl group at the 4-position provides a site for further chemical modification to create novel fluorescent materials with tailored characteristics.
Coumarins are a significant class of laser dyes that typically emit light in the blue-green portion of the visible spectrum. nih.gov The specific emission wavelength and efficiency are dictated by the substituents on the coumarin ring. One of the first and most well-known coumarin laser dyes was a derivative with a diethylamino group at the 7-position and a methyl group at the 4-position (7-diethylamino-4-methylcoumarin). lotchemistry.comnasa.gov This compound is recognized for its utility as a laser dye and as a fluorescent probe for studying hydrogen bond interactions. lotchemistry.com
Given that the 4-methyl and 7-substituted coumarin scaffold is common among laser dyes, this compound holds potential in this field. The electron-donating methyl group at the 7-position and the chloromethyl group at the 4-position would define its specific laser action spectrum. The chloromethyl group also offers a reactive handle to tether the chromophore to polymers or other molecules, potentially improving photostability or creating new materials for solid-state dye lasers.
Corrosion Inhibition Capabilities
Organic compounds containing heteroatoms (like oxygen), aromatic rings, and π-bonds are often effective corrosion inhibitors for metals, particularly in acidic environments. researchgate.netresearchgate.net They function by adsorbing onto the metal surface to form a protective barrier that impedes the electrochemical processes of corrosion. researchgate.net Coumarin derivatives have been investigated for this purpose due to their planar structure and the presence of multiple oxygen atoms and a π-electron system.
Studies on various coumarin derivatives have demonstrated their ability to inhibit the corrosion of mild steel in hydrochloric acid (HCl) solutions. researchgate.netresearchgate.net The inhibition efficiency is shown to increase with the concentration of the coumarin compound. This protective action is attributed to the adsorption of the inhibitor molecules on the steel surface, a process that often follows the Langmuir adsorption isotherm model. researchgate.net It is proposed that such compounds can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
For instance, a study on a coumarin derivative, 7-(Acetohydrazide-2-yloxy)-4-methylcoumarin, showed a significant reduction in the corrosion current density (icorr) and an increase in charge transfer resistance as the inhibitor concentration increased, reaching a maximum inhibition efficiency of 89.5% at a concentration of 0.5 mM. researchgate.net It is highly probable that this compound would exhibit similar anticorrosive properties due to its inherent coumarin structure. The presence of the electron-donating methyl group and the chlorine atom could further influence its adsorption characteristics and inhibition efficiency.
| Inhibitor Concentration (mM) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (%) |
|---|---|---|
| 0.0 (Blank) | 582.4 | - |
| 0.05 | 184.2 | 68.4 |
| 0.1 | 128.5 | 77.9 |
| 0.2 | 89.3 | 84.7 |
| 0.5 | 61.1 | 89.5 |
Future Perspectives and Research Directions
Development of Stereoselective Synthetic Routes
The synthesis of coumarin (B35378) derivatives is a well-established field, with numerous named reactions such as the Pechmann, Perkin, Knoevenagel, and Wittig reactions providing access to the core structure. nih.govyoutube.com However, the introduction of a chiral center, particularly at the 4-position or on the chloromethyl substituent, opens up avenues for the development of stereoselective synthetic methods.
Future research will likely focus on:
Asymmetric Catalysis: The development of catalytic systems, employing chiral ligands and transition metals or organocatalysts, to achieve enantioselective or diastereoselective synthesis of 4-Chloromethyl-7-methyl-chromen-2-one derivatives. This could involve asymmetric variations of classical condensation reactions or novel catalytic approaches.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the coumarin ring system with a predefined stereochemistry.
Enzymatic Resolutions: Employing enzymes to selectively resolve racemic mixtures of this compound or its derivatives, providing access to enantiomerically pure compounds. Biocatalysis, in general, presents a green and sustainable alternative to traditional synthetic methods, often proceeding with high regio- and stereoselectivity under mild conditions. nih.gov
Target Identification and Validation for Therapeutic Applications
Coumarin derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anticoagulant, anti-inflammatory, and antimicrobial properties. nih.govsynquestlabs.commdpi.com The 4-chloromethyl group in this compound is a reactive electrophile, making it a prime candidate for covalent modification of biological targets.
Key future research directions include:
Anticancer Drug Discovery: Given that many coumarin derivatives show promise as anticancer agents, future studies should investigate the cytotoxicity of this compound against various cancer cell lines. mdpi.comresearchgate.net A significant area of exploration would be its potential as an inhibitor of proteins involved in cancer progression, such as Myeloid cell leukemia-1 (Mcl-1), a validated target for cancer therapy. nih.gov The introduction of specific substituents on the coumarin ring has been shown to enhance inhibitory capacity against such targets. nih.gov
Enzyme Inhibition Studies: The compound could be screened against a panel of enzymes to identify potential therapeutic targets. For instance, coumarins have been investigated as inhibitors of monoamine oxidase (MAO), cholinesterases, and carbonic anhydrases. synquestlabs.comacs.org The reactive chloromethyl group could form covalent bonds with nucleophilic residues in the active sites of these enzymes.
Antimicrobial Agents: The development of novel antimicrobial agents is a global health priority. Coumarin derivatives have shown activity against various bacterial and fungal pathogens. nih.govresearchgate.net Future research should assess the antimicrobial spectrum of this compound and its derivatives.
Investigation of In Vivo Efficacy and Toxicity Profiles
While in vitro studies are crucial for initial screening, the therapeutic potential of any compound can only be validated through in vivo studies. Research on the in vivo properties of coumarin derivatives is ongoing, but specific data for this compound is lacking.
Future research should focus on:
Animal Models of Disease: Once a promising in vitro activity is identified, the efficacy of this compound should be evaluated in relevant animal models. For example, if it shows anticancer activity, its effect on tumor growth could be studied in mouse models. nih.gov
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical. Studies should investigate its bioavailability, metabolic stability, and how it interacts with the body over time. mdpi.com
Toxicity Assessment: A thorough toxicological evaluation is essential to determine the safety profile of the compound. This includes acute and chronic toxicity studies in animal models to identify any potential adverse effects. rsdjournal.orgsigmaaldrich.com Studies on related coumarin derivatives have shown that methylation can reduce hepatic toxicity compared to the parent coumarin. mdpi.com
Expansion into Novel Material Applications
The unique photophysical properties of coumarins, such as their fluorescence, make them attractive candidates for applications in material science. rsc.org The chloromethyl group of this compound provides a convenient point of attachment for incorporating this fluorophore into larger systems.
Prospective research areas include:
Fluorescent Probes and Sensors: The coumarin scaffold can be functionalized to create fluorescent probes for the detection of specific ions, molecules, or biological events. nih.gov The reactivity of the chloromethyl group could be exploited to link the coumarin to a recognition moiety, creating a sensor that changes its fluorescence properties upon binding to a target.
Polymer Chemistry: The incorporation of coumarin derivatives into polymer matrices can enhance their properties, such as UV stability and mechanical strength. this compound could be used as a monomer or a functionalizing agent for polymers.
Organic Light-Emitting Diodes (OLEDs): Coumarin derivatives are known to be efficient emitters in OLEDs. Future work could explore the electroluminescent properties of materials incorporating the this compound core.
Exploration of Bio-inspired and Sustainable Synthesis Pathways
The principles of green chemistry are increasingly important in chemical synthesis. Future research will likely focus on developing more environmentally friendly methods for the preparation of this compound and its derivatives.
This includes:
Biocatalytic Synthesis: As mentioned earlier, enzymes can be used to catalyze the synthesis of coumarins under mild and sustainable conditions. nih.govnih.gov
Solvent-Free and Microwave-Assisted Reactions: These techniques can reduce reaction times, improve yields, and minimize the use of hazardous solvents. rsdjournal.org
Use of Greener Catalysts: Research into the use of non-toxic and recyclable catalysts, such as ionic liquids or solid acids, for coumarin synthesis is an active area. rsdjournal.org
Q & A
Q. How to interpret conflicting cytotoxicity results in cancer cell lines?
- Experimental Variables : Assess cell viability assays (MTT vs. resazurin), exposure duration, and compound stability in culture media. For example, fluorescence-based probes in require Pr³⁺ ions in specific solvent ratios (MeCN/H₂O 9:1) for accuracy, highlighting the need for standardized protocols .
Methodological Tables
Q. Table 1: Key Spectral Data for this compound
| Technique | Expected Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.4 (s, CH₃), δ 4.6 (s, CH₂Cl), δ 6.8–7.5 (m, aromatic H) | |
| IR | 1705 cm⁻¹ (C=O), 750 cm⁻¹ (C–Cl) | |
| SC-XRD | Bond length: C–Cl = 1.73 Å; Dihedral angle = 65.3° |
Q. Table 2: Optimization of Synthesis Conditions
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 5–10°C | Prevents side reactions; improves crystallinity |
| Solvent | Ethanol/DMF | Balances solubility and slow evaporation |
| Reaction Time | 24 hours | Ensures complete condensation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
